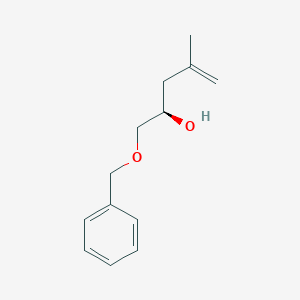
(2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(Benciloxi)-4-metilpent-4-en-2-ol es un compuesto orgánico con una estructura única que incluye un grupo benciloxi, un grupo metilo y una columna vertebral pent-4-en-2-ol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R)-1-(Benciloxi)-4-metilpent-4-en-2-ol normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente como alcohol bencílico y 4-metilpent-4-en-2-ona.
Condiciones de reacción: El paso clave implica la protección del grupo hidroxilo del alcohol bencílico utilizando un grupo protector adecuado, seguido de la reacción con 4-metilpent-4-en-2-ona en condiciones básicas para formar el producto deseado.
Purificación: El producto se purifica luego utilizando técnicas estándar como la cromatografía en columna.
Métodos de producción industrial
En un entorno industrial, la producción de (2R)-1-(Benciloxi)-4-metilpent-4-en-2-ol se puede ampliar utilizando reactores de flujo continuo, que ofrecen un mejor control de las condiciones de reacción y mayores rendimientos en comparación con los procesos por lotes.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R)-1-(Benciloxi)-4-metilpent-4-en-2-ol se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El doble enlace se puede reducir para formar el alcohol saturado correspondiente.
Sustitución: El grupo benciloxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen PCC (Clorocromato de piridinio) y KMnO4 (Permanganato de potasio).
Reducción: La hidrogenación catalítica utilizando Pd/C (Paladio sobre carbono) es un método típico para reducir el doble enlace.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como NaH (Hidruro de sodio) y haluros de alquilo.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen:
Oxidación: Formación de (2R)-1-(Benciloxi)-4-metilpent-4-en-2-ona.
Reducción: Formación de (2R)-1-(Benciloxi)-4-metilpentan-2-ol.
Sustitución: Formación de varios derivados de benciloxi sustituidos.
Aplicaciones Científicas De Investigación
(2R)-1-(Benciloxi)-4-metilpent-4-en-2-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Sirve como bloque de construcción para la síntesis de compuestos biológicamente activos.
Medicina: Se está investigando por su posible uso en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (2R)-1-(Benciloxi)-4-metilpent-4-en-2-ol implica su interacción con objetivos y vías moleculares específicos. El grupo benciloxi puede participar en enlaces de hidrógeno e interacciones π-π, lo que puede influir en la reactividad del compuesto y la afinidad de unión a objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
(2R)-1-(Benciloxi)-4-metilpentan-2-ol: Estructura similar pero con una columna vertebral saturada.
(2R)-1-(Benciloxi)-4-metilpent-4-en-2-ona: Estructura similar pero con un grupo cetona.
Propiedades
Número CAS |
604775-07-7 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(2R)-4-methyl-1-phenylmethoxypent-4-en-2-ol |
InChI |
InChI=1S/C13H18O2/c1-11(2)8-13(14)10-15-9-12-6-4-3-5-7-12/h3-7,13-14H,1,8-10H2,2H3/t13-/m1/s1 |
Clave InChI |
KRLXFZBTNFVQJJ-CYBMUJFWSA-N |
SMILES isomérico |
CC(=C)C[C@H](COCC1=CC=CC=C1)O |
SMILES canónico |
CC(=C)CC(COCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


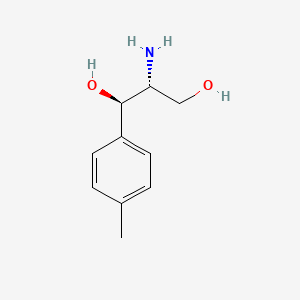
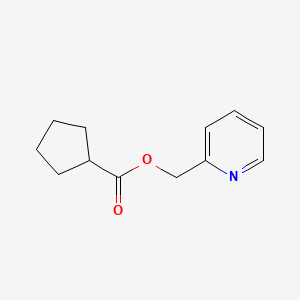

![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)
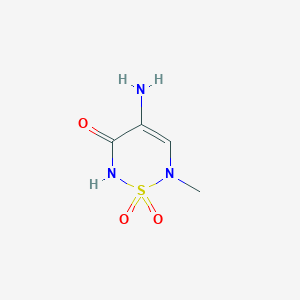
![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)


![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
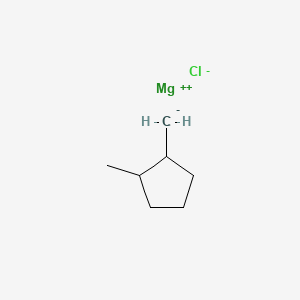
![N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea](/img/structure/B12597601.png)
![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)
